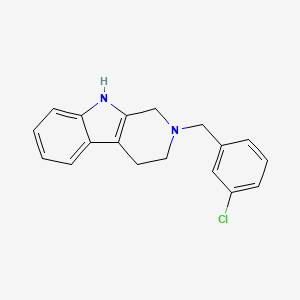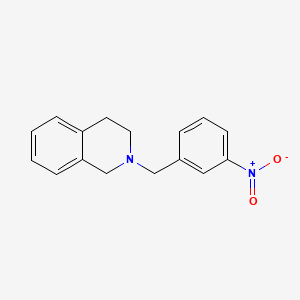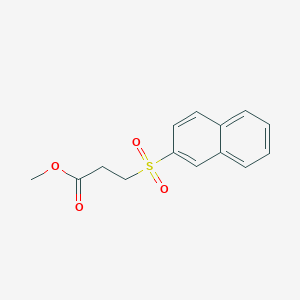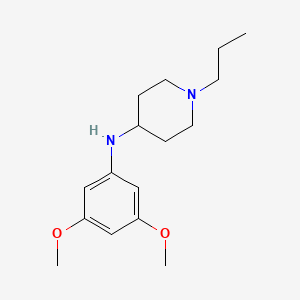
2-(3-chlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-(3-chlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline derivatives involves conventional methods that lead to various β-carboline structures. Techniques such as the Pictet-Spengler reaction play a crucial role in constructing the tetrahydro-β-carboline framework from tryptophan residues or related indole structures reacting with aldehydes under mild conditions, yielding a wide range of tetrahydro-β-carbolines applicable in combinatorial chemistry (Kaljuste & Undén, 1995).
Molecular Structure Analysis
The molecular structure of β-carbolines, including 2-(3-chlorobenzyl) derivatives, has been elucidated through various analytical techniques. These compounds exhibit a core structure that can undergo rearrangements under specific conditions, leading to isomeric forms with distinct chemical properties. The structure is central to understanding the compound's reactivity and interaction with biological targets (Harley-Mason & Waterfield, 1963).
Chemical Reactions and Properties
β-carbolines undergo diverse chemical reactions, including rearrangements and nucleophilic cyclizations, which are essential for modifying their chemical structure and enhancing their biological activity. One notable reaction is the rearrangement under strong acid conditions, leading to high-yield isomeric products with established structures (Harley-Mason & Waterfield, 1963). These reactions are pivotal for the synthesis of novel derivatives with potential therapeutic applications.
特性
IUPAC Name |
2-[(3-chlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c19-14-5-3-4-13(10-14)11-21-9-8-16-15-6-1-2-7-17(15)20-18(16)12-21/h1-7,10,20H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTIQUBQKOXQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-[(5-cyclopropylisoxazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5626220.png)
![3-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5626225.png)

![N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5626253.png)
![3-chloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5626265.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-[2-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626273.png)




![N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5626310.png)

